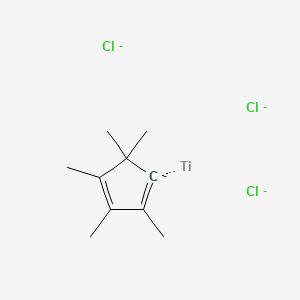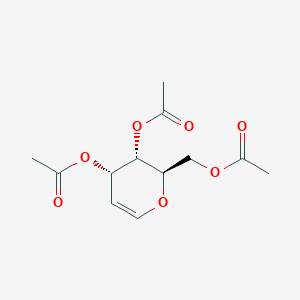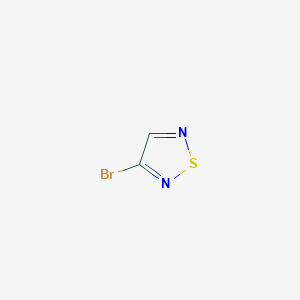![molecular formula C8H12O3 B13898097 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyspiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethyl diazoacetate in the presence of a catalyst to form a spirocyclic intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the desired product. The reaction conditions typically include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux conditions
Substitution: Thionyl chloride in dichloromethane, room temperature
Major Products
Oxidation: Formation of 2-oxospiro[3.3]heptane-2-carboxylic acid
Reduction: Formation of 2-hydroxyspiro[3.3]heptane-2-methanol
Substitution: Formation of 2-chlorospiro[3.3]heptane-2-carboxylic acid
Applications De Recherche Scientifique
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold for the development of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase. The spirocyclic structure may also facilitate binding to specific receptors or enzymes, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxyspiro[4.4]nonane-2-carboxylic acid
- 2-Hydroxyspiro[5.5]undecane-2-carboxylic acid
- 2-Hydroxyspiro[3.4]octane-2-carboxylic acid
Uniqueness
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-hydroxyspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6(10)8(11)4-7(5-8)2-1-3-7/h11H,1-5H2,(H,9,10) |
Clé InChI |
ABMRLEVFESKPCP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(C2)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)



![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)

![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)


